ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
CAS No.: 338978-61-3
Cat. No.: VC5114899
Molecular Formula: C17H15ClN2O3
Molecular Weight: 330.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338978-61-3 |
|---|---|
| Molecular Formula | C17H15ClN2O3 |
| Molecular Weight | 330.77 |
| IUPAC Name | ethyl 2-(6-chloro-2-phenylbenzimidazol-1-yl)oxyacetate |
| Standard InChI | InChI=1S/C17H15ClN2O3/c1-2-22-16(21)11-23-20-15-10-13(18)8-9-14(15)19-17(20)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
| Standard InChI Key | GWOGGLSWOKSYON-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 |
Introduction
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a synthetic organic compound belonging to the benzimidazole derivatives class. These compounds are known for their diverse biological activities and applications in pharmaceuticals. The structure of this compound features a benzimidazole ring substituted with a chloro group and a phenyl moiety, linked to an ethyl acetate group via an ether bond. This unique arrangement contributes to its potential therapeutic properties.
Biological Activities and Potential Applications
Benzimidazole derivatives, including ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, are noted for their broad spectrum of biological activities. These compounds may exhibit activities such as antimicrobial, antifungal, and anticancer properties, although specific biological activities of this compound require further investigation to establish its efficacy and mechanism of action.
Synthesis and Modification
The synthesis of ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate typically involves several steps, allowing for modifications that can enhance biological activity or alter physicochemical properties. These modifications are crucial for optimizing the compound's therapeutic potential.
Interaction Studies
Interaction studies involving ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with specific proteins involved in disease pathways, potentially leading to novel therapeutic strategies.
Comparison with Similar Compounds
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is distinguished by its specific ether linkage and ester functionality, which may enhance solubility and bioavailability compared to other benzimidazole derivatives. Similar compounds include benzimidazole, 5-chloro-benzimidazole, and mebendazole, each with distinct structural features and applications.
| Compound Name | Structure | Key Features |
|---|---|---|
| Benzimidazole | CHN | Basic structure; lacks substituents |
| 5-Chloro-benzimidazole | CHClN | Contains a chloro group; used in pharmaceuticals |
| Mebendazole | CHNO | Antiparasitic agent; similar benzene ring system |
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